Home > Products > Screening Compounds P21200 > 4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide - 942013-77-6

4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Catalog Number: EVT-2853526
CAS Number: 942013-77-6
Molecular Formula: C22H23N3O3
Molecular Weight: 377.444
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Butoxy-N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide is a substituted quinazolinone identified as a ligand for FPRL1. It is a synthetic, non-peptide compound that has demonstrated the ability to stimulate various FPRL1-mediated functions in vitro.

Molecular Structure Analysis

The molecular structure of 4-butoxy-N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide features a quinazolinone core with substituents at the 2, 3 and 4 positions. These substituents include a 4-methoxyphenyl group at position 2, a benzamide group at position 3, and a butoxy group at position 4.

Mechanism of Action

4-Butoxy-N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide selectively binds to FPRL1, a G protein-coupled receptor. This binding activates downstream signaling pathways, including calcium mobilization and phosphorylation of extracellular signal-regulated protein kinases 1 and 2. These events lead to the induction of chemotaxis, secretion of β-glucuronidase, and internalization of FPRL1 in neutrophils.

Applications

4-Butoxy-N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide has been used as a tool compound for the pharmacological characterization of FPRL1. In vitro studies have demonstrated its ability to induce chemotaxis and β-glucuronidase secretion in neutrophils, activate calcium mobilization, stimulate phosphorylation of extracellular signal-regulated protein kinases, and induce internalization of FPRL1. It exhibited lower efficacy and potency in degranulation assays compared to the peptide agonist WKYMVm. Unlike other FPRL1 agonists, it did not induce neutrophil superoxide generation.

6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide

Compound Description: This molecule was identified through in silico docking analysis as a potential inhibitor of constitutively active Gsα, the protein responsible for McCune-Albright Syndrome. In studies using HEK cells transfected with the constitutively active Gs-R201H allele, this compound significantly reduced cAMP levels in a dose-dependent manner. [] It did not affect basal cAMP levels in cells transfected with wild-type Gs constructs, suggesting some selectivity for the mutated form of the protein. []

(R)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide (OR-1896)

Compound Description: This compound is a primary circulating metabolite of levosimendan, a drug used to treat decompensated heart failure. [] OR-1896, like levosimendan, exhibits dose-dependent reductions in blood pressure and peripheral resistance in rats. [] It also increases dP/dt, a measure of cardiac contractility, but does not produce sustained increases in cardiac output like levosimendan. []

2-amino-4-phenyl-4,6-dihydro-1(3)(9)H-pyrimido[1,2-a][1,3,5]triazin-6-one

Compound Description: This compound is the product of a cyclocondensation reaction between N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine and benzaldehyde. [] The reaction proceeds chemo- and regioselectively, forming a 1,3,5-triazine ring. [] NMR and theoretical calculations suggest that the 3H-tautomeric form is predominant in DMSO-d6 solution. []

N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl)benzamides

Compound Description: This class of compounds has been identified as potent and selective antagonists of the interaction between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). [] This protein-protein interaction is critical for the activity of MLL1, a protein implicated in acute leukemias. []

N-[4-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide (F5254-0161)

Compound Description: This compound emerged from computational studies as a potential modulator of CIITA isoform I, a protein involved in regulating inflammation. [] Although ZINC5154833 had a higher glide score in docking studies, molecular simulations using GROMACS indicated that F5254-0161 interacted more stably with CIITA-I. []

3-(4-(1,4-diazepan-1-yl)-6-(((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS200981)

Compound Description: Identified through high-throughput screening, PS200981 is a p38 MAP kinase inhibitor with potential for treating inflammatory disorders. [] It exhibits an IC50 of 1 μM against p38 kinase and against lipopolysaccharide-induced TNF production in human monocytes. [] PS200981 shows equal potency against the α and β forms of p38 but does not inhibit p38γ or p38δ. [] It also displays 25-fold selectivity against a panel of other kinases. [] In vivo, PS200981 effectively inhibited LPS-induced TNF elevation in mice at a dose of 30 mg/kg. []

(R)-3-(4-(isobutyl(methyl)amino)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS166276)

Compound Description: PS166276 represents a potent and less cytotoxic p38 inhibitor structurally related to PS200981. [] It demonstrated good selectivity and in vivo activity in various cellular assays and LPS-challenged mice. []

Properties

CAS Number

942013-77-6

Product Name

4-butoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

IUPAC Name

4-butoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide

Molecular Formula

C22H23N3O3

Molecular Weight

377.444

InChI

InChI=1S/C22H23N3O3/c1-3-4-14-28-19-10-8-16(9-11-19)22(27)23-18-7-5-6-17(15-18)20-12-13-21(26)25(2)24-20/h5-13,15H,3-4,14H2,1-2H3,(H,23,27)

InChI Key

RPIQDTYWQOPPQC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.